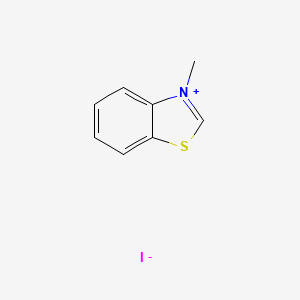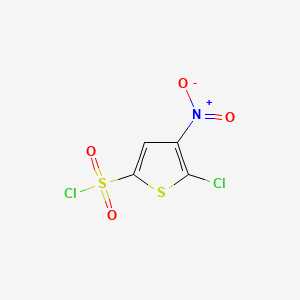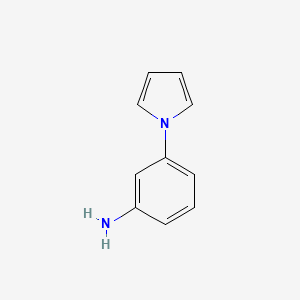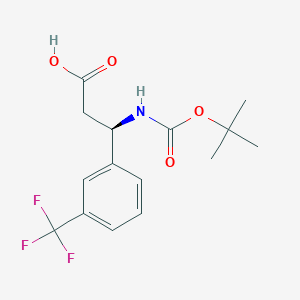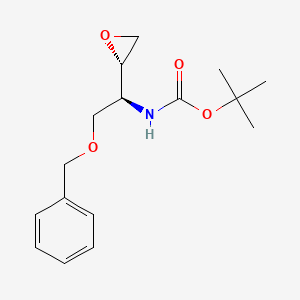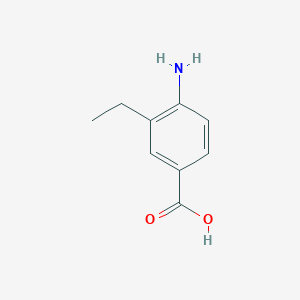![molecular formula C12H6ClF3O2 B1585948 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde CAS No. 306936-04-9](/img/structure/B1585948.png)
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
One area of application is in catalysis and chemical reactions, where derivatives of the compound have been used. For instance, the selective hydrogenation of 5-hydroxymethyl-2-furaldehyde (HMF) to 2,5-bis(hydroxymethyl)furans (BHMF) in various n-alcohol solvents has been achieved using a Ru(OH)x/ZrO2 catalyst, showcasing the compound's potential in catalysis and synthesis processes relevant to biofuel production and other industrial applications (Han et al., 2016).
Material Science
In material science, the compound's derivatives have been studied for their adsorption properties and potential applications in environmental remediation. For example, fluorinated microporous polyaminals, synthesized using derivatives such as 4-trifluoromethylbenzaldehyde, show increased BET specific surface areas and enhanced CO2 adsorption capabilities, indicating their utility in gas storage and separation technologies (Li et al., 2016).
Analytical Chemistry
The compound and its related chemicals have also found application in analytical chemistry. For instance, the determination of bound hydroxymethylfurfural (HMF) as an index of milk protein glycosylation has been developed, utilizing derivatives in the analytical procedure. This method offers insights into the extent of the Maillard reaction due to heat treatment or long-term storage of foods, which is crucial for food quality and safety assessment (Morales et al., 1997).
Green Chemistry
In the context of green chemistry, derivatives of 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde have been involved in the development of heterogeneously catalyzed processes for the production of furfural and hydroxymethylfurfural (HMF) from carbohydrates. These processes are seen as more environmentally friendly alternatives to traditional methods, as they reduce waste and facilitate the easy recovery of catalysts (Karinen et al., 2011).
Photocatalysis
Furthermore, the photocatalytic selective oxidation of HMF to 2,5-furandicarbaldehyde (FDC) in water using TiO2 nanoparticles is another example of the compound's derivatives contributing to advancements in photocatalysis. This research demonstrates potential routes for the valorization of biomass-derived intermediates into more valuable chemicals, highlighting the compound's relevance in sustainable chemistry applications (Yurdakal et al., 2013).
Safety And Hazards
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 (Target Organs - Respiratory system) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation, skin contact, and eye contact .
Propiedades
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-10-5-7(12(14,15)16)1-3-9(10)11-4-2-8(6-17)18-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPEPVLSICNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381857 | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
CAS RN |
306936-04-9 | |
| Record name | 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



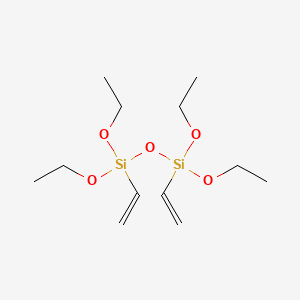
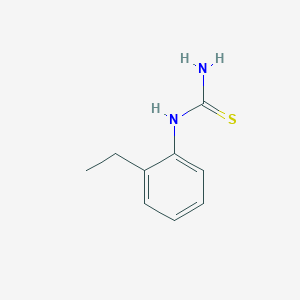
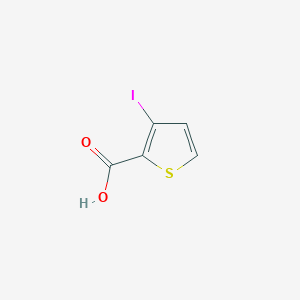
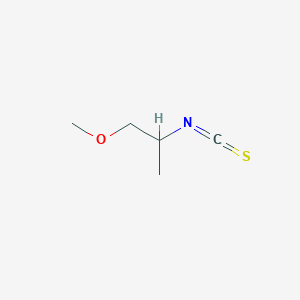
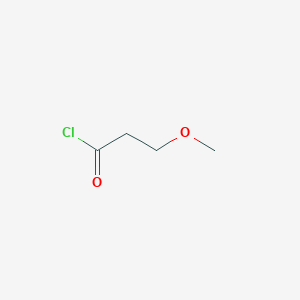
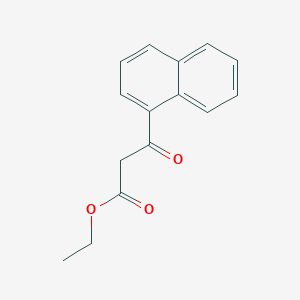
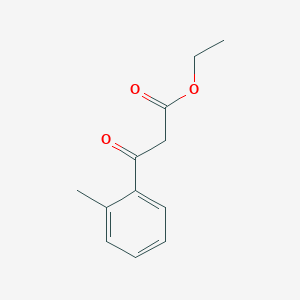
![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)
